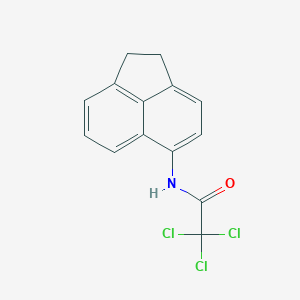
2,2,2-trichloro-N-(1,2-dihydro-5-acenaphthylenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trichloro-N-(1,2-dihydro-5-acenaphthylenyl)acetamide, also known as "DAA" is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAA is a member of the acenaphthene family of compounds and has been shown to exhibit a wide range of biological effects, including anti-inflammatory, antitumor, and antiviral properties.
Scientific Research Applications
DAA has been studied extensively for its potential applications in scientific research. Some of the most promising areas of research include:
1. Anti-inflammatory properties: DAA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes DAA a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
2. Antitumor properties: DAA has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This makes DAA a potential candidate for the development of new cancer treatments.
3. Antiviral properties: DAA has been shown to inhibit the replication of several types of viruses, including influenza virus and human immunodeficiency virus (HIV). This makes DAA a potential candidate for the development of new antiviral drugs.
Mechanism of Action
The exact mechanism of action of DAA is still not fully understood. However, studies have shown that DAA inhibits the activity of several enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. For example, DAA has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. DAA has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
DAA has been shown to exhibit a wide range of biochemical and physiological effects. Some of the most notable effects include:
1. Inhibition of pro-inflammatory cytokine production: DAA has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α.
2. Inhibition of tumor cell growth: DAA has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
3. Inhibition of viral replication: DAA has been shown to inhibit the replication of several types of viruses, including influenza virus and HIV.
Advantages and Limitations for Lab Experiments
DAA has several advantages and limitations for lab experiments. Some of the most notable advantages include:
1. High purity: DAA can be synthesized with high purity, which makes it suitable for use in lab experiments.
2. Wide range of biological effects: DAA exhibits a wide range of biological effects, which makes it a versatile compound for use in different types of experiments.
Some of the limitations of DAA for lab experiments include:
1. Limited solubility: DAA has limited solubility in water, which can make it difficult to use in certain types of experiments.
2. Limited stability: DAA is not very stable and can degrade over time, which can affect the results of experiments.
Future Directions
There are several future directions for DAA research. Some of the most promising areas of research include:
1. Development of new anti-inflammatory drugs: DAA has shown promising results as an anti-inflammatory agent, and future research could focus on developing new drugs based on the structure of DAA.
2. Development of new cancer treatments: DAA has shown promising results as an antitumor agent, and future research could focus on developing new cancer treatments based on the structure of DAA.
3. Development of new antiviral drugs: DAA has shown promising results as an antiviral agent, and future research could focus on developing new antiviral drugs based on the structure of DAA.
4. Study of the mechanism of action: Further studies are needed to fully understand the mechanism of action of DAA and how it exerts its biological effects.
Conclusion
In conclusion, 2,2,2-trichloro-N-(1,2-dihydro-5-acenaphthylenyl)acetamide, or DAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAA exhibits a wide range of biological effects, including anti-inflammatory, antitumor, and antiviral properties. DAA has several advantages and limitations for lab experiments, and there are several promising future directions for DAA research.
Synthesis Methods
The synthesis of DAA involves the reaction of 2,2,2-trichloroacetamide with 1,2-dihydroacenaphthylene in the presence of a Lewis acid catalyst. The reaction yields DAA as a white crystalline solid with a melting point of 163-165°C. The purity of DAA can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
2,2,2-trichloro-N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-14(16,17)13(19)18-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCVUKZGFNNPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5769600.png)
![2-chloro-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5769608.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5769614.png)

![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
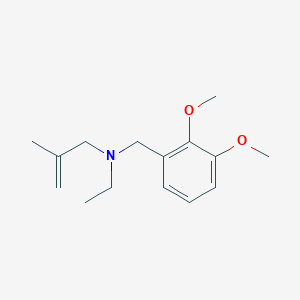
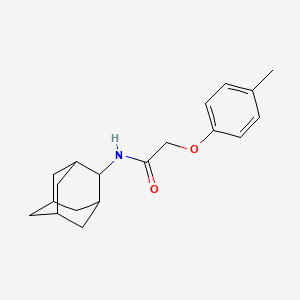
![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
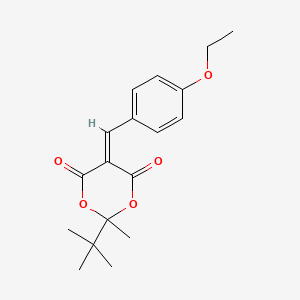
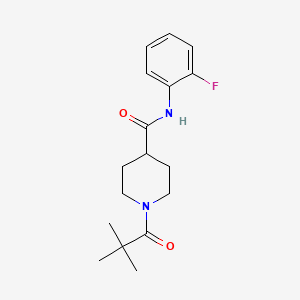
![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)
